molecular formula C51H63N3O11S B12326288 6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid

6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid

Cat. No.: B12326288
M. Wt: 926.1 g/mol
InChI Key: KHNJPPGHIWPDLG-UHFFFAOYSA-N
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Description

The compound “6-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, carbonyl, and amide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the spiro[2-benzofuran-1,9’-xanthene] core, followed by the introduction of the carbamothioylamino and hexanoic acid moieties. Typical reaction conditions may include:

    Reagents: Various organic solvents, catalysts, and protecting groups.

    Conditions: Controlled temperature, pressure, and pH to ensure the desired reactions occur efficiently.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity. This may involve:

    Scaling up: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new medications targeting specific diseases.

Industry

    Material Science: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Pathways Involved: Specific signaling pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    6-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid analogs: Compounds with similar structures but different functional groups.

    Other Spiro Compounds: Compounds containing the spiro[2-benzofuran-1,9’-xanthene] core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C51H63N3O11S

Molecular Weight

926.1 g/mol

IUPAC Name

6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid

InChI

InChI=1S/C51H63N3O11S/c1-26(33-14-15-37-45-38(25-43(59)50(33,37)3)49(2)18-17-31(57)20-27(49)21-40(45)58)7-16-44(60)54-39(46(61)62)6-4-5-19-52-48(66)53-28-8-11-34-32(22-28)47(63)65-51(34)35-12-9-29(55)23-41(35)64-42-24-30(56)10-13-36(42)51/h8-13,22-24,26-27,31,33,37-40,43,45,55-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H2,52,53,66)

InChI Key

KHNJPPGHIWPDLG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)NC(CCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)O)C6CCC7C6(C(CC8C7C(CC9C8(CCC(C9)O)C)O)O)C

Origin of Product

United States

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